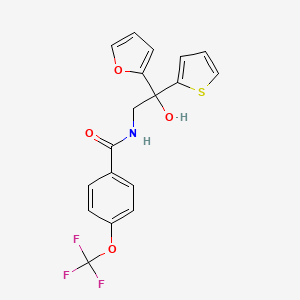

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a hybrid heterocyclic scaffold comprising furan and thiophene rings. The compound’s structure includes a central hydroxyethyl linker connecting the furan and thiophene moieties, with a 4-(trifluoromethoxy)benzamide group attached to the nitrogen atom. This trifluoromethoxy substituent enhances lipophilicity and metabolic stability, which are critical for bioactive molecules . Characterization methods such as IR, NMR, and mass spectrometry are standard for confirming its structure, with key IR bands expected for carbonyl (C=O, ~1660–1680 cm⁻¹) and hydroxyl (O–H, ~3150–3400 cm⁻¹) groups .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO4S/c19-18(20,21)26-13-7-5-12(6-8-13)16(23)22-11-17(24,14-3-1-9-25-14)15-4-2-10-27-15/h1-10,24H,11H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKQVQLFNBEXSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC=C(C=C2)OC(F)(F)F)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogous benzamide derivatives:

Spectral Characterization

- IR Spectroscopy : The target compound’s carbonyl (C=O) and hydroxyl (O–H) bands align with those of other benzamides (e.g., ~1660–1680 cm⁻¹ for C=O in and ). Absence of νS–H (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers .

- NMR : Aromatic protons in furan (δ 6.3–7.5 ppm) and thiophene (δ 7.0–7.8 ppm) would resemble those in and .

Key Research Findings and Implications

Structural Versatility : Hybrid heterocyclic benzamides exhibit diverse bioactivities, with furan/thiophene combinations offering π-π stacking advantages for target binding .

Metabolic Stability : Trifluoromethoxy and trifluoromethyl groups reduce oxidative metabolism, extending half-life in bioactive compounds .

Synthetic Challenges : Tautomerization (e.g., triazole-thiones in ) and regioselectivity in alkylation require careful optimization .

Preparation Methods

Synthesis of 2-(Furan-2-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

This intermediate is synthesized via a nucleophilic addition-amination sequence:

Step 1: Formation of the Hydroxyethyl Core

A ketone precursor, 2-(furan-2-yl)-2-(thiophen-2-yl)ethanone, undergoes nucleophilic addition using cyanide or Grignard reagents. For example:

- Reaction : 2-(furan-2-yl)-2-(thiophen-2-yl)ethanone + HCN → 2-(furan-2-yl)-2-(thiophen-2-yl)-2-hydroxyacetonitrile.

- Conditions : Catalytic Ca(OTf)₂ in toluene at 120°C yields 85% conversion.

Step 2: Reduction to Primary Amine

The nitrile group is reduced to an amine using LiAlH₄ or catalytic hydrogenation:

Synthesis of 4-(Trifluoromethoxy)Benzoyl Chloride

The trifluoromethoxy group is introduced via electrophilic substitution or direct fluorination:

Method 1: Direct Chlorination of 4-(Trifluoromethoxy)Benzoic Acid

- Reaction : 4-(trifluoromethoxy)benzoic acid + SOCl₂ → 4-(trifluoromethoxy)benzoyl chloride.

- Conditions : Reflux in anhydrous dichloromethane for 4 h.

- Yield : >90%.

Method 2: Nucleophilic Trifluoromethoxylation

A phenol derivative reacts with trifluoromethyl hypofluorite (CF₃OF):

- Reaction : 4-hydroxybenzoyl chloride + CF₃OF → 4-(trifluoromethoxy)benzoyl chloride.

- Limitation : Requires strict anhydrous conditions.

Amidation and Final Assembly

Coupling Reaction Optimization

The ethylamine intermediate is coupled with 4-(trifluoromethoxy)benzoyl chloride under Schotten-Baumann conditions:

Reaction :

2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine + 4-(trifluoromethoxy)benzoyl chloride → N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzamide.

Optimized Conditions :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Toluene | 85% yield |

| Catalyst | Ca(OTf)₂/Bu₄NPF₆ | Enhanced rate |

| Temperature | 120°C | 40 min |

| Base | Triethylamine | Neutralizes HCl |

Side Reactions :

- Competing esterification of the hydroxyl group (<5% yield loss).

- Isomerization of the ethyl bridge under prolonged heating.

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.